1H-Purine, 6-chloro-2-ethyl- is a nitrogenous compound classified under the purine family, characterized by a bicyclic structure formed from fused imidazole and pyrimidine rings. This compound is identified by its Chemical Abstracts Service number 1908-23-2 and has a molecular weight of 182.61 g/mol. Its unique structural features include a chlorine atom at the sixth position and an ethyl group at the second position, which may influence both its chemical reactivity and biological activity .
The synthesis of 1H-Purine, 6-chloro-2-ethyl- can be achieved through various methods, primarily involving multi-step organic synthesis techniques such as alkylation, substitution, and cyclization. One common method involves starting with guanine and introducing a chlorine atom at the sixth position through halogenation reactions. This can be followed by alkylation to attach the ethyl group at the second position .
These methods allow for high yields and specific functionalization of the purine structure, making it suitable for further chemical modifications or applications in pharmaceutical research .
The molecular formula of 1H-Purine, 6-chloro-2-ethyl- is CHClN. Its structural representation shows a bicyclic system with distinct functional groups:
The presence of chlorine and ethyl groups significantly alters the compound's properties compared to other purines, affecting its reactivity and potential biological activities .
1H-Purine, 6-chloro-2-ethyl- can participate in various chemical reactions typical of purine derivatives:
These reactions are essential for developing compounds with specific biological activities or for synthesizing analogs used in medicinal chemistry .
The mechanism of action of 1H-Purine, 6-chloro-2-ethyl- primarily involves its interaction with biological macromolecules such as enzymes and receptors:
The exact mechanisms are still under investigation but suggest potential applications in antiviral therapies .
These properties are crucial for determining its suitability in various scientific applications, particularly in drug development .
1H-Purine, 6-chloro-2-ethyl- has several potential applications in scientific research:
Purine derivatives constitute a privileged scaffold in medicinal chemistry due to their intrinsic biomimetic properties and structural versatility. As adenine and guanine analogues, they interact with diverse biological targets, including kinases, GPCRs, and chaperone proteins, enabling therapeutic modulation of cancer, inflammation, and neurological disorders [3] [5]. The purine core’s capacity for regioselective modification at N1, N3, N7, N9, C2, C6, and C8 positions allows fine-tuning of electronic properties, steric bulk, and hydrogen bonding potential. This adaptability underpins clinically significant agents such as the antimetabolite mercaptopurine (leukemia) and the kinase inhibitor seliciclib (cyclin-dependent kinases) [5] [9].
Table 1: Key Purine Positions for Bioactivity Modulation
| Position | Role in Target Interaction | Common Modifications | Impact on Activity |
|---|---|---|---|
| C6 | H-bond acceptor/donor | Cl, NH₂, SH, alkylamino | Binding affinity, selectivity |
| C2 | Hydrophobic pocket access | Ethyl, amino, fluoro | Target specificity, potency |
| C8 | Solvent exposure region | Benzyl, aryl, alkyl | Solubility, ancillary activity |
| N9/N7 | Ribose attachment mimic | Alkyl, carbocycles | Conformation, metabolic stability |
The purine heterocycle serves as a versatile molecular platform due to its:
For example, Hsp90 inhibitors like BIIB021 exploit the purine core to occupy the ATP-binding pocket while appended groups engage adjacent hydrophobic regions. Similarly, A₂A adenosine receptor antagonists (e.g., istradefylline) utilize xanthine derivatives (oxidized purines) to block adenosine binding [10]. Recent work demonstrates that 8-benzylaminoxanthines achieve nanomolar A₂A affinity (Kᵢ = 12.3 nM for compound 12d) through optimal N1/N3 alkylation and ortho-halo benzyl substitution [10].
Regiochemical alterations profoundly influence pharmacodynamics and pharmacokinetics:
C6 Halogenation (Cl/Br):
C2 Alkylation (Ethyl vs. Methyl):
N7/N9 Substitution:
Case Study: In hydroxamic acid HDAC inhibitors, N9-linked purines (7m′, IC₅₀ = 15.3 nM) outperformed N6-linked analogs due to optimal linker length and histone H3 acetylation effects [9].
The synergistic effect of 6-Cl and 2-Et groups creates a unique pharmacophore with demonstrated utility across target classes:
Hsp90/Grp94 Inhibition:
Kinase Inhibition (CDK1):
Physicochemical Profiling:
CAS No.: 2134602-45-0
CAS No.: 123334-18-9
CAS No.: 1397-77-9
CAS No.: 11104-40-8
CAS No.: 591-81-1